molecular formula C11H13NO3 B1210368 1-(3-Indolyl)propane-1,2,3-triol CAS No. 13615-41-3

1-(3-Indolyl)propane-1,2,3-triol

Cat. No. B1210368
CAS RN: 13615-41-3
M. Wt: 207.23 g/mol
InChI Key: XINKZRRAVQNCLX-UHFFFAOYSA-N
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Description

1-(3-Indolyl)propane-1,2,3-triol is a natural product found in Streptomyces with data available.

Scientific Research Applications

Green Solvent Alternatives

1-(3-Indolyl)propane-1,2,3-triol, through its structural analogs such as 1,2,3-Trimethoxypropane, demonstrates potential in green chemistry as a nontoxic alternative to traditional solvents. This compound, derived from glycerol, shows promise in CO2 absorption and could contribute to sustainable processes in chemical engineering and environmental science (Flowers et al., 2017).

Biomass Valorization

The compound's relevance extends to the valorization of biomass byproducts, where it can be used as a precursor for syngas and lighter hydrocarbons. This application is significant in the development of biofuels and renewable energy sources, offering a pathway to utilize glycerol, a byproduct of biodiesel production (Hemings et al., 2012).

Chemical Synthesis and Catalysis

In the realm of synthetic chemistry, 1-(3-Indolyl)propane-1,2,3-triol and its derivatives are involved in the synthesis of complex molecules. These applications include the formation of norlignans and phenylpropanoids, which have implications in medicinal chemistry and the development of new therapeutic agents (Zeng et al., 2012).

Nanotechnology

The compound's derivatives have been explored in the synthesis of metal nanoparticles, providing a novel physical method that could be more efficient and environmentally friendly than traditional chemical synthesis techniques. This is particularly relevant in the development of nanomaterials with applications in electronics, catalysis, and medicine (Siegel et al., 2012).

Advanced Materials

1-(3-Indolyl)propane-1,2,3-triol-based compounds contribute to the development of self-healing materials, offering innovative solutions in coatings and polymers that can autonomously repair damage, extending the lifespan and functionality of materials used in various industries (Zhao et al., 2022).

properties

CAS RN

13615-41-3

Product Name

1-(3-Indolyl)propane-1,2,3-triol

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

1-(1H-indol-3-yl)propane-1,2,3-triol

InChI

InChI=1S/C11H13NO3/c13-6-10(14)11(15)8-5-12-9-4-2-1-3-7(8)9/h1-5,10-15H,6H2

InChI Key

XINKZRRAVQNCLX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(CO)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(CO)O)O

synonyms

1-(3-indolyl)-1,2,3-propanetriol
1-(3-indolyl)propane-1,2,3-triol
3-indolylglycerol
3-indolylglycerol, (R*,R*)-isomer
3-indolylglycerol, (R*,S*)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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